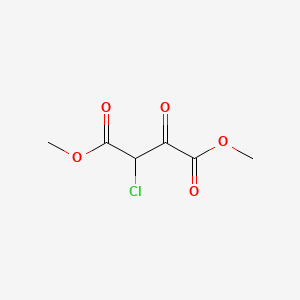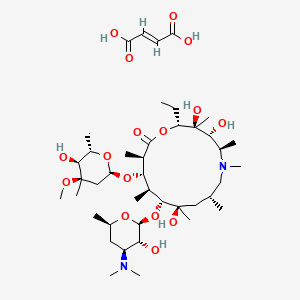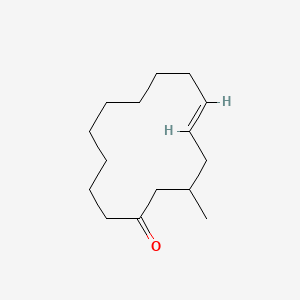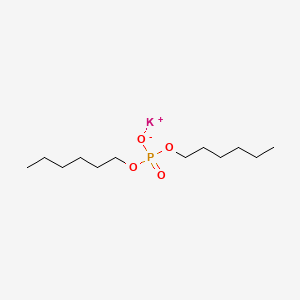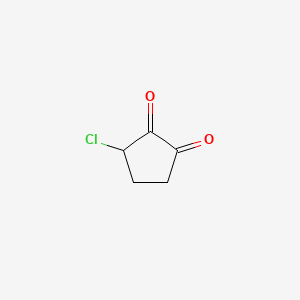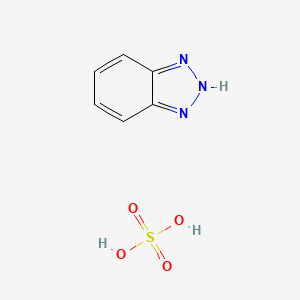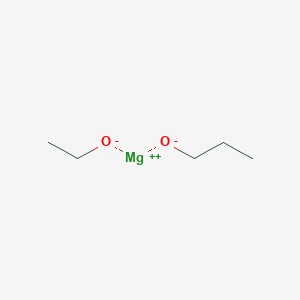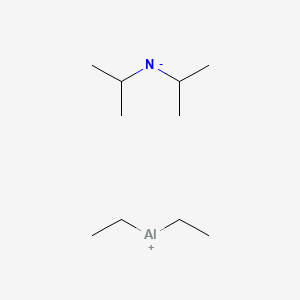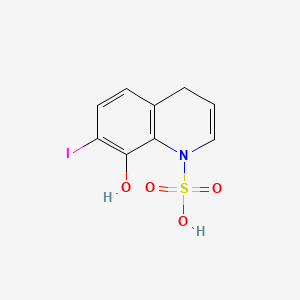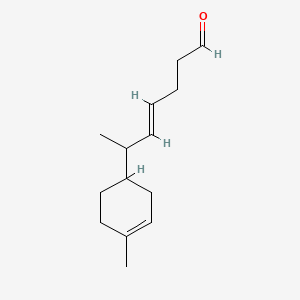
6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal is an organic compound with the molecular formula C14H22O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is known for its distinctive structure, which includes a cyclohexene ring and a heptenal chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal typically involves the following steps:
Cyclohexene Derivative Formation: The initial step involves the formation of a cyclohexene derivative through a Diels-Alder reaction between a diene and a dienophile.
Chain Extension: The cyclohexene derivative is then subjected to a series of reactions to extend the carbon chain, typically involving Grignard reagents or organolithium compounds.
Aldehyde Formation: The final step involves the oxidation of the terminal carbon to form the aldehyde group using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the aldehyde group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: 6-(4-Methyl-3-cyclohexen-1-yl)heptanoic acid
Reduction: 6-(4-Methyl-3-cyclohexen-1-yl)hept-4-en-1-ol
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the fragrance and flavor industry due to its unique aroma profile.
Mécanisme D'action
The mechanism of action of 6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal involves its interaction with various molecular targets:
Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and oxidative stress, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol
- 2-methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one
- 3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-, ®-
Uniqueness
6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal is unique due to its specific structural features, including the combination of a cyclohexene ring and a heptenal chain. This structure imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
93840-88-1 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
(E)-6-(4-methylcyclohex-3-en-1-yl)hept-4-enal |
InChI |
InChI=1S/C14H22O/c1-12-7-9-14(10-8-12)13(2)6-4-3-5-11-15/h4,6-7,11,13-14H,3,5,8-10H2,1-2H3/b6-4+ |
Clé InChI |
MAFITFSDTGHHDL-GQCTYLIASA-N |
SMILES isomérique |
CC1=CCC(CC1)C(C)/C=C/CCC=O |
SMILES canonique |
CC1=CCC(CC1)C(C)C=CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


